molecular formula C7H11ClN2 B1315474 2-(Pyridin-4-yl)ethanamine hydrochloride CAS No. 6429-12-5

2-(Pyridin-4-yl)ethanamine hydrochloride

Cat. No.: B1315474
CAS No.: 6429-12-5
M. Wt: 158.63 g/mol
InChI Key: GQGKWQYHIZXREV-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C7H11ClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)ethanamine hydrochloride typically involves the reaction of 4-pyridinecarboxaldehyde with ethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The purification of the final product is achieved through crystallization or recrystallization techniques to obtain high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(Pyridin-4-yl)ethanamine hydrochloride is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor for the development of pharmaceutical drugs.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved often include signal transduction cascades that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)ethanamine hydrochloride
  • 2-(Pyridin-3-yl)ethanamine hydrochloride
  • 2-(Pyridin-4-yl)ethanol hydrochloride

Uniqueness

2-(Pyridin-4-yl)ethanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-pyridin-4-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c8-4-1-7-2-5-9-6-3-7;/h2-3,5-6H,1,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGKWQYHIZXREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70497660
Record name 2-(Pyridin-4-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6429-12-5
Record name 2-(Pyridin-4-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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